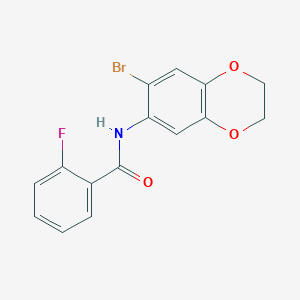
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties. This compound belongs to the class of benzodioxines, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide typically involves multiple steps, starting with the bromination of 2,3-dihydro-1,4-benzodioxin-7-ylamine followed by the introduction of the fluorobenzamide group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions: N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: The fluorine atom can be reduced to form fluorine-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine dioxide (BrO2) and other bromine oxides.
Reduction Products: Fluorine gas (F2) and other fluorine-containing compounds.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.
相似化合物的比较
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide is unique due to its specific combination of bromine and fluorine atoms. Similar compounds include:
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-furancarboxamide: This compound differs in the presence of a furan ring instead of a fluorobenzamide group.
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide: This compound has a different position of the bromine atom on the benzodioxin ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups and molecular structures.
属性
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-10-7-13-14(21-6-5-20-13)8-12(10)18-15(19)9-3-1-2-4-11(9)17/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVAHACSRFQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-5-fluorobenzoate](/img/structure/B7658377.png)
![2,5-dimethyl-N-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine](/img/structure/B7658383.png)
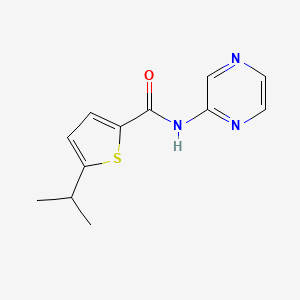
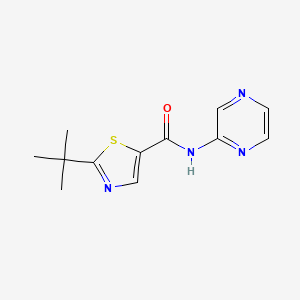
![N-[(2-ethoxyphenyl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7658395.png)
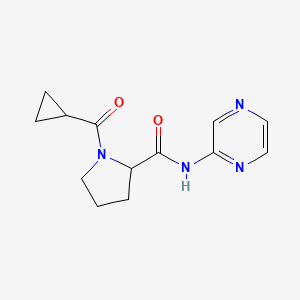
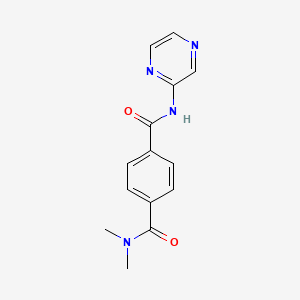
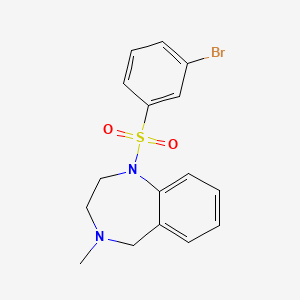
![1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7658409.png)
![Methyl 2-[3-(2-amino-2-oxoethyl)piperidin-1-yl]-2-(2-methylphenyl)acetate](/img/structure/B7658424.png)
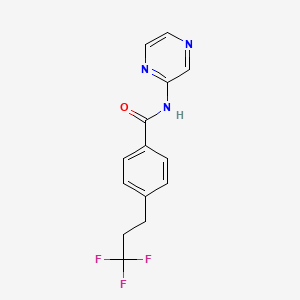
![2-[5-(methoxymethyl)furan-2-yl]-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7658431.png)
![1-[(2-Ethoxyphenyl)methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7658444.png)
![2-[(3-Methylpyrazol-1-yl)methyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B7658452.png)
